Antiparasitic Agent-4 Exhibits Potent Anti-T. cruzi Activity Comparable to or Superior to Benznidazole
Antiparasitic agent-4 (compound 4q) demonstrates an IC50 of 2.20 μM against intracellular T. cruzi amastigotes, which is comparable to or superior to the reference drug benznidazole, which exhibits an IC50 of 2.67 μM under identical assay conditions [1]. Within the same chemical series, compound 4q outperforms compound 4c (IC50 = 6.20 μM) by a factor of 2.8-fold [2].
| Evidence Dimension | In vitro anti-amastigote activity (IC50) |
|---|---|
| Target Compound Data | 2.20 μM |
| Comparator Or Baseline | Benznidazole: 2.67 μM; Compound 4c: 6.20 μM |
| Quantified Difference | Antiparasitic agent-4 is 1.2-fold more potent than benznidazole and 2.8-fold more potent than compound 4c. |
| Conditions | T. cruzi intracellular amastigotes, assay as described in Eur J Med Chem 2020, 201:112418 |
Why This Matters
This establishes antiparasitic agent-4 as a viable alternative or complement to benznidazole for in vitro Chagas disease research, with improved potency relative to close structural analogs.
- [1] Fernandes FS, et al. Discovery of highly potent and selective antiparasitic new oxadiazole and hydroxy-oxindole small molecule hybrids. Eur J Med Chem. 2020;201:112418. View Source
- [2] Fernandes FS, et al. Discovery of highly potent and selective antiparasitic new oxadiazole and hydroxy-oxindole small molecule hybrids. Eur J Med Chem. 2020;201:112418. View Source
